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An In-depth Technical Guide to the mGluR5 Binding Affinity of AZD9272

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For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of the binding characteristics of AZD9272, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). AZD9272 has been investigated as a potential therapeutic agent and as a radioligand for positron emission tomography (PET) imaging.[1][2] A critical aspect of its pharmacological profile is its notable off-target binding to monoamine oxidase-B (MAO-B), which will also be addressed in this document.[3][4]

Core Concepts: mGluR5 and Negative Allosteric Modulation

Metabotropic glutamate receptor 5 is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in excitatory neurotransmission, synaptic plasticity, and neuronal development.[5] Unlike orthosteric ligands that compete with the endogenous neurotransmitter glutamate at its binding site, allosteric modulators bind to a distinct, topographically separate site on the receptor.[5] As a negative allosteric modulator, AZD9272 reduces the affinity and/or efficacy of glutamate, thereby dampening the receptor's signaling cascade.[2]

Quantitative Binding Affinity Data

The binding affinity of AZD9272 has been determined for both its primary target, mGluR5, and its significant off-target, MAO-B. The data presented below is crucial for understanding the



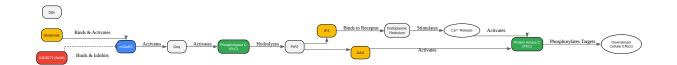
compound's potency and selectivity.

Compoun d	Target	Assay Type	Radioliga nd	Preparati on	Affinity Value	Referenc e
AZD9272	mGluR5	Not Specified	Not Specified	Not Specified	Kd: 2.8 nM	
AZD9272	МАО-В	In vitro autoradiogr aphy	[3H]AZD92 72	Human brain tissue	High Affinity (exact value not specified)	[3][4]

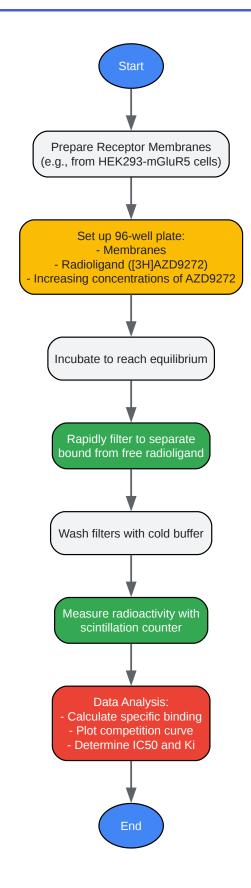
mGluR5 Signaling Pathway

Activation of mGluR5 by glutamate initiates a canonical Gq/11 signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). As a NAM, AZD9272 attenuates this signaling cascade.









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